molecular formula C8H14N2S2 B1600486 2-Cyanoethyl diethylcarbamodithioate CAS No. 10264-39-8

2-Cyanoethyl diethylcarbamodithioate

Cat. No.: B1600486
CAS No.: 10264-39-8
M. Wt: 202.3 g/mol
InChI Key: OVORRQJAJFTHJJ-UHFFFAOYSA-N
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Description

2-Cyanoethyl diethylcarbamodithioate is an organic compound with the molecular formula C8H14N2S2. It is known for its role in various chemical reactions and applications, particularly in the field of organic synthesis. This compound is characterized by the presence of a cyanoethyl group and a diethylcarbamodithioate moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyl diethylcarbamodithioate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of 2-chloroacetonitrile. The reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl diethylcarbamodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-Cyanoethyl diethylcarbamodithioate involves its ability to form stable complexes with various metal ions and organic molecules. This property makes it useful as a ligand in coordination chemistry and as a reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or metal ion chelation in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoethyl diethylcarbamodithioate is unique in its combination of a cyanoethyl group and a diethylcarbamodithioate moiety, which imparts specific reactivity and versatility in various chemical reactions. Its ability to act as a protecting group and its applications in both organic synthesis and industrial processes highlight its distinctiveness compared to similar compounds .

Properties

IUPAC Name

2-cyanoethyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S2/c1-3-10(4-2)8(11)12-7-5-6-9/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVORRQJAJFTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470716
Record name 2-Cyanoethyl diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-39-8
Record name 2-Cyanoethyl diethylcarbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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